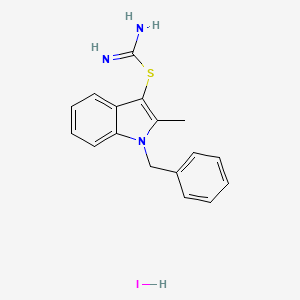

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Description

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a synthetic indole derivative characterized by a benzyl group at position 1 and a methyl group at position 2 of the indole ring, with an imidothiocarbamate moiety at position 3 and a hydroiodide counterion.

Properties

IUPAC Name |

(1-benzyl-2-methylindol-3-yl) carbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.HI/c1-12-16(21-17(18)19)14-9-5-6-10-15(14)20(12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H3,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNKOZMTELRCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS Number: 1052404-70-2) is a compound that belongs to the indole derivative class, known for its diverse biological activities. The compound features a complex structure that includes an indole ring and a carbamimidothioate functional group, which contribute to its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₁₈N₃S·HI

- Molecular Weight : Approximately 423.32 g/mol

- IUPAC Name : 1-(2-methylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

The hydroiodide form enhances solubility and stability, making it suitable for various biological assays and applications in medicinal chemistry .

Anticancer Properties

Research has highlighted the anticancer potential of indole derivatives, including this compound. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have shown potent activity against ovarian cancer cells, with IC₅₀ values indicating effective inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Ovarian cancer | TBD | |

| Related Indole Derivative | A375 melanoma | 21.86 - 40.37 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Indole derivatives are known for their ability to inhibit bacterial growth, suggesting that this compound may serve as a potential antibacterial agent.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease. Some studies have indicated that indole derivatives may exhibit selective inhibition of these enzymes, which could be beneficial in developing treatments for cognitive disorders .

The mechanisms underlying the biological activities of this compound involve multiple biochemical pathways:

- Receptor Binding : The indole moiety can interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, enhancing cholinergic signaling in the brain.

- Electrophilic Reactions : The functional groups present allow for electrophilic aromatic substitution reactions, which may play a role in its reactivity within biological systems.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

- Cytotoxicity Assays : MTT assays have been employed to assess the viability of cancer cell lines upon exposure to varying concentrations of the compound. Results indicated significant cytotoxicity at low micromolar concentrations .

| Study | Cell Line | Concentration Range (µM) | Results |

|---|---|---|---|

| Cytotoxicity Evaluation | NIH3T3 fibroblast | 0.000316 - 1000 | Non-toxic at active concentrations against BChE |

Comparison with Similar Compounds

Key Observations:

Chloro substituents (e.g., benzyl-2) add electronegativity, which could influence receptor binding or metabolic stability .

Steric and Symmetry Considerations :

- Ortho-substituents (e.g., 2-methylbenzyl) introduce steric hindrance, possibly affecting molecular conformation .

- Para-substituents (e.g., 4-methylbenzyl) maintain linearity, favoring crystallinity and stability .

Functional Group Diversity :

- The pyrrolidinyl-oxoethyl group in CAS 1396784-12-5 introduces a polar moiety, likely improving solubility but reducing passive diffusion .

Preparation Methods

General Synthetic Strategy

The preparation of 1-benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide typically follows these sequential stages:

- Formation of the Indole Ring: The indole nucleus is synthesized or sourced as a starting material, often substituted at the 2-position with a methyl group.

- Benzylation: Introduction of the benzyl group at the nitrogen (N-1) position of the indole ring.

- Imidothiocarbamate Functionalization: Conversion of the indole-3-position to an imidothiocarbamate derivative.

- Hydroiodide Salt Formation: Treatment with hydroiodic acid to form the hydroiodide salt, enhancing solubility and stability.

Detailed Preparation Steps

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Indole Ring Synthesis or Procurement | Starting from substituted anilines or via Fischer indole synthesis, 2-methylindole is prepared or obtained commercially. | The methyl group at position 2 is critical for biological activity and steric effects. |

| 2 | N-Benzylation of 2-Methylindole | React 2-methylindole with benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate, usually in an aprotic solvent like tetrahydrofuran or dimethylformamide, at controlled temperature (0–50°C). | This step selectively alkylates the nitrogen atom of the indole ring. |

| 3 | Introduction of Imidothiocarbamate Group at C-3 | The N-benzyl-2-methylindole is treated with reagents such as ethyl or methyl imidothiocarbamates or thiourea derivatives under acidic or basic catalysis to form the imidothiocarbamate moiety at the 3-position. | Reaction conditions often involve reflux in solvents like ethanol or acetonitrile for several hours. |

| 4 | Conversion to Hydroiodide Salt | The free base imidothiocarbamate derivative is reacted with hydroiodic acid (HI) in an appropriate solvent, typically ethanol or methanol, at low temperature to form the hydroiodide salt. | This step improves compound solubility and stability for further applications. |

Research Findings and Optimization

- Reagents and Solvents: The choice of base and solvent in the benzylation step significantly affects yield and selectivity. Sodium hydride in tetrahydrofuran is preferred for clean N-alkylation with minimal side reactions.

- Reaction Temperature and Time: Maintaining temperatures below 50°C during benzylation prevents over-alkylation or decomposition. Imidothiocarbamate formation typically requires reflux conditions for 4–8 hours to achieve complete conversion.

- Purification: Crude products are purified by recrystallization from ethanol or by chromatography to ensure removal of unreacted starting materials and side products.

- Yield: Overall yields for the multi-step synthesis range from 50% to 75%, depending on reaction scale and optimization of conditions.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Base for N-Benzylation | Sodium hydride, potassium carbonate | Sodium hydride provides higher selectivity and yield |

| Solvent for Benzylation | Tetrahydrofuran, DMF | THF favored for ease of removal and cleaner reaction |

| Temperature (Benzylation) | 0–50°C | Prevents side reactions and decomposition |

| Imidothiocarbamate Formation | Reflux in ethanol or acetonitrile | Ensures complete functionalization |

| Hydroiodide Salt Formation | Reaction with HI in ethanol at 0–25°C | Enhances solubility and stability |

Notes on Mechanistic and Functional Considerations

- The indole nitrogen is nucleophilic, allowing selective benzylation.

- The imidothiocarbamate group formation involves nucleophilic attack at the 3-position of the indole ring, which is electrophilic due to resonance stabilization.

- Formation of the hydroiodide salt is a protonation step that stabilizes the compound via ionic interactions.

- The hydroiodide salt form is preferred for pharmacological studies due to improved aqueous solubility and bioavailability.

Q & A

Q. What synthetic methodologies are employed for synthesizing 1-Benzyl-2-methyl-1H-indol-3-yl imidothiocarbamate hydroiodide, and what key reaction parameters require optimization?

The synthesis of structurally related indole derivatives (e.g., 1-benzyl-2-(1H-indol-3-yl) compounds) typically involves multi-step routes, including:

- Cycloalkylation : Phase-transfer catalysis (PTC) conditions using solvents like dichloromethane or methanol, with reaction times ranging from 6 to 24 hours .

- Substitution reactions : Introduction of benzyl or methyl groups via nucleophilic displacement, often requiring controlled temperature (e.g., 50–80°C) and catalysts like potassium carbonate .

- Iodination : Hydroiodic acid (HI) is commonly used for quaternization, with purity achieved through recrystallization from methanol or ethanol .

Critical parameters: Solvent polarity, catalyst loading (e.g., 10–20 mol%), and reaction pH must be optimized to prevent byproducts such as racemic mixtures .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?

Key characterization methods include:

- X-ray crystallography : Resolves bond lengths (e.g., N–H = 0.90 Å, C–H = 0.94–1.02 Å) and confirms stereochemistry .

- 1H NMR : Identifies indole proton environments (δ 7.0–8.5 ppm) and methyl/benzyl substituents (δ 2.5–4.0 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and detects iodide counterion (m/z ≈ 127) .

Purity assessment: HPLC (≥98% purity) and elemental analysis are essential, particularly for intermediates prone to oxidation or hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. pyridinyl substituents) influence the compound’s biological activity and receptor binding affinity?

Comparative studies on indole derivatives suggest:

- Benzyl groups : Enhance lipophilicity and membrane permeability, potentially improving cellular uptake .

- Methyl substitutions : Reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., kinase targets) .

- Imidothiocarbamate moiety : Acts as a hydrogen-bond acceptor, critical for binding to cysteine-rich domains (e.g., thioredoxin reductase) .

Methodological approach: Synthesize analogs (e.g., replacing benzyl with pyridinyl groups) and evaluate IC50 values via enzymatic assays .

Q. What are the stability profiles of this compound under physiological conditions, and how can degradation pathways be mitigated?

- Hydrolytic degradation : The imidothiocarbamate group is susceptible to hydrolysis at pH > 7.0, forming thiourea byproducts .

- Oxidative stability : Indole rings may oxidize under light or in the presence of ROS; stability is improved by storage in amber vials at −20°C .

Analytical tools: Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation products .

Q. What computational modeling strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Docking studies : Use software like AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) .

- MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.